Product packaging for 9-(Iodomethyl)acridine(Cat. No.:CAS No. 219647-49-1)

9-(Iodomethyl)acridine

Cat. No.: B1621532
CAS No.: 219647-49-1
M. Wt: 319.14 g/mol
InChI Key: DXNLOPGUIKXFCT-UHFFFAOYSA-N
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Description

9-(Iodomethyl)acridine (CAS Number: 219647-49-1) is a derivative of the acridine heterocycle, a scaffold known for its diverse biological activities and utility in medicinal chemistry . With the molecular formula C₁₄H₁₀IN and a molecular weight of 319.145 g/mol, this compound features an iodomethyl functional group at the 9-position of the acridine core, making it a versatile synthetic intermediate . The presence of the reactive carbon-iodine bond allows this molecule to participate in various cross-coupling and substitution reactions, enabling researchers to functionalize the acridine ring system for the development of novel compounds. Acridine derivatives are extensively studied for their ability to intercalate with DNA and inhibit enzymes like topoisomerase II, which is a key mechanism for many anticancer agents . Furthermore, acridine-based compounds are investigated for their potential in targeted therapies, including combined chemo-radionuclide approaches for conditions such as melanoma, due to their planar structure and affinity for biological pigments like melanin . This product is intended for research and development purposes in chemical synthesis and drug discovery. It is For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10IN B1621532 9-(Iodomethyl)acridine CAS No. 219647-49-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-(iodomethyl)acridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNLOPGUIKXFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376664
Record name 9-(iodomethyl)acridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219647-49-1
Record name 9-(Iodomethyl)acridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219647-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(iodomethyl)acridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 9 Iodomethyl Acridine

Established Synthetic Pathways for 9-(Iodomethyl)acridine and Precursor Analogues

The synthesis of this compound often relies on the modification of the acridine (B1665455) core, a tricyclic aromatic heterocycle. Established methods typically involve the introduction of a functionalized methyl group at the 9-position, which is the most reactive site for nucleophilic substitution. pharmaguideline.com

Synthesis from Acridine Precursors via Halomethylation

Direct halomethylation of acridine can be challenging. However, the introduction of a methyl group at the 9-position to form 9-methylacridine (B196024) is a common starting point. rsc.org The reaction of iodine with 9-methylacridine in methylene (B1212753) chloride has been shown to yield an iodine-rich salt where a proton on the methyl group is replaced by iodine. furman.edursc.orgrsc.org This provides a direct, albeit specific, route to an iodinated methylacridine derivative.

A more general approach involves the synthesis of 9-chloroacridine (B74977) from diphenylamine-2-carboxylic acid using a catalyst like phosphorus oxychloride (POCl3). pharmaguideline.com While this provides a halo-substituted acridine, subsequent manipulation is required to introduce the desired iodomethyl group. Halomethylation processes for aromatic compounds, in general, can involve reacting the aromatic hydrocarbon with phosphorus oxychloride in the presence of other reagents to introduce a chloromethyl, bromomethyl, or iodomethyl group. google.com

Derivatization Strategies for 9-Substituted Acridines

The 9-position of the acridine ring is electron-deficient, making it a prime target for nucleophilic attack. pharmaguideline.comresearchgate.net This reactivity is central to many derivatization strategies. For instance, 9-chloroacridine readily undergoes nucleophilic substitution reactions with various nucleophiles, including amines, phenols, and hydrazides, to produce a wide array of 9-substituted acridine derivatives. nih.gov

The synthesis of 9-substituted acridines can also be achieved through the Bernthsen reaction, which involves the condensation of diphenylamine (B1679370) with a carboxylic acid in the presence of a Lewis acid like zinc chloride. tandfonline.com This method allows for the direct introduction of a substituted group at the 9-position.

Furthermore, acridine-9-N-acetyl-N-hydroxysuccinimide has been synthesized and used as a pre-column derivatization agent for the fluorimetric detection of amino acids, showcasing the versatility of the acridine scaffold in creating reactive intermediates for analytical applications. rsc.org

Role of 9-(Bromomethyl)acridine (B74509) as a Synthetic Intermediate

9-(Bromomethyl)acridine is a key and versatile intermediate in the synthesis of various biologically active molecules and fluorescent dyes. chemimpex.comontosight.ai Its utility stems from the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. chemimpex.com This allows for the attachment of a wide range of functional groups to the acridine core.

For example, 9-(bromomethyl)acridine has been reacted with the potassium salt of thiazolidine-2,4-dione to form 3-[(acridin-9-yl)methyl]thiazolidine-2,4-dione, a key step in the synthesis of more complex hybrid molecules. nih.gov It has also been used in the N-alkylation of various amines and diamines to prepare bis- and tetra-acridine compounds. nih.govcyberleninka.ru The synthesis of 9-(bromomethyl)acridine itself can be accomplished from precursor molecules like 9-methylacridine. chemsrc.com

The conversion of 9-(bromomethyl)acridine to this compound can be achieved through a Finkelstein reaction, where the bromide is displaced by iodide using an iodide salt like sodium iodide in a suitable solvent. This provides a reliable method for accessing the target compound from its more commonly available bromo-analogue.

PrecursorReagent(s)ProductReaction Type
9-MethylacridineIodine, Methylene Chloride[ICH2C13H8N-H]4(I8)(I5)2Halogenation
Diphenylamine-2-carboxylic acidPOCl39-ChloroacridineCyclization/Chlorination
9-ChloroacridineVarious Nucleophiles9-Substituted AcridinesNucleophilic Substitution
Diphenylamine, Carboxylic AcidZinc Chloride9-Substituted AcridinesBernthsen Reaction
9-(Bromomethyl)acridinePotassium Salt of Thiazolidine-2,4-dione3-[(acridin-9-yl)methyl]thiazolidine-2,4-dioneNucleophilic Substitution
9-(Bromomethyl)acridineAmines/DiaminesN-alkylated AcridinesN-Alkylation
9-(Bromomethyl)acridineSodium IodideThis compoundFinkelstein Reaction

Novel Synthetic Approaches for this compound and Related Structures

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of acridine derivatives, including those that could be adapted for the synthesis of this compound.

Exploration of Sustainable and Green Synthetic Methodologies

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for acridine synthesis. imist.maresearchgate.net These approaches aim to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool in this regard. univpancasila.ac.id The application of microwave irradiation has been shown to dramatically shorten reaction times for the synthesis of 9-substituted acridine derivatives from hours to minutes, while still affording good yields. researchgate.netjocpr.com For example, the condensation reaction between diphenylamine and carboxylic acids catalyzed by zinc chloride can be significantly accelerated using microwave heating. researchgate.net

Other green approaches include the use of eco-friendly catalysts and solvents. A green methodology for the synthesis of acridine derivatives involves a condensation reaction in a heterogeneous medium using a Lewis acid catalyst and a water scavenger. researchgate.netrevistadechimie.ro Another study reports the use of a Co/C catalyst derived from rice husks for the microwave-assisted synthesis of acridine derivatives in water. rsc.orgrsc.org The use of p-toluenesulphonic acid (p-TSA) as a catalyst in the absence of a solvent for the Bernthsen synthesis of 9-substituted acridines has also been reported as a green alternative. tandfonline.com

Synthetic ApproachKey FeaturesExample
Multicomponent ReactionsOne-pot synthesis, high atom economyCondensation of sartalone, aldehydes, and ammonia (B1221849) in PEG-400
Microwave-Assisted SynthesisReduced reaction times, improved yieldsZinc chloride-catalyzed condensation of diphenylamine and carboxylic acids
Green CatalysisUse of reusable and environmentally benign catalystsCo/C catalyst from rice husks for acridine synthesis in water
Solvent-Free SynthesisElimination of hazardous organic solventsp-TSA catalyzed Bernthsen reaction

Functionalization Strategies of the 9-Position for Diverse Chemical Applications

The strategic placement of substituents on the acridine ring system is crucial for modulating its biological and photophysical properties. The 9-position of the acridine nucleus is particularly susceptible to nucleophilic attack, a characteristic that has been widely exploited for the synthesis of a plethora of derivatives. pharmaguideline.comresearchgate.net

The iodomethyl group at the 9-position of the acridine ring serves as a highly reactive electrophilic site, readily participating in nucleophilic substitution reactions. This reactivity is analogous to that of its bromo- and chloro-methyl counterparts, which are also valuable precursors in acridine chemistry. chemimpex.com The enhanced reactivity of the C-I bond, however, often makes this compound a preferred substrate for certain transformations.

The versatility of the iodomethyl group is demonstrated in its reaction with various nucleophiles. For instance, it can react with amines, thiols, and alkoxides to introduce a wide range of functional groups. These reactions are fundamental to the synthesis of many biologically active acridine derivatives. rsc.orgnih.gov The general scheme for such nucleophilic substitutions is depicted below:

Scheme 1: General Nucleophilic Substitution at the 9-Iodomethyl Position

Generated code

An important application of this reactivity is in the synthesis of bis- and tetra-acridine compounds, where the iodomethyl (or bromomethyl) group is used to alkylate nitrogen-containing linkers. nih.gov These multi-acridine structures are of interest for their potential to interact with DNA through multiple intercalation sites. nih.gov

Furthermore, the iodomethyl group can be a precursor for the generation of other reactive intermediates. For example, treatment with a suitable base can lead to the formation of a highly reactive acridine-9-ylidenemethyl species, which can then undergo further transformations.

The introduction of a wide array of substituents at the 9-position of the acridine core is a key strategy for the development of novel compounds with tailored properties. nih.gov While direct substitution on the acridine ring at the 9-position is common, the use of this compound as an intermediate provides a two-step approach that expands the scope of possible modifications.

One notable example is the synthesis of 9-substituted acridines via the reaction of 9-azidoacridine (B1194597) with acetylenes, a process that can be accelerated by microwave irradiation. chempap.org Although this does not directly involve this compound, the underlying principle of functionalizing the 9-position is central.

A more direct application of the iodomethyl group's reactivity is in the synthesis of spiro-acridine derivatives. These compounds, which feature a spirocyclic ring system at the C-9 position, have shown promise as a new class of acridine derivatives. researchgate.net The formation of these spirocycles often proceeds through an intramolecular nucleophilic attack on a functionalized side chain that was initially introduced via the iodomethyl group. researchgate.net For example, (acridin-9-ylmethyl)thioureas can undergo spontaneous cyclization to form spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones. researchgate.net

The following table summarizes some of the key transformations and the types of substituents that can be introduced at the 9-position, often starting from a reactive precursor like 9-(halomethyl)acridine.

PrecursorReagent/Reaction ConditionResulting Substituent/StructureReference
9-ChloroacridineNucleophiles (e.g., amines, thiols)9-Aminoacridines, 9-Thioacridines pharmaguideline.comresearchgate.net
9-AzidoacridineAcetylenes (microwave-assisted)9-(1,2,3-Triazol-1-yl)acridines chempap.org
(Acridin-9-ylmethyl)thioureasSpontaneous cyclizationSpiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones researchgate.net
4-(Bromomethyl)acridineAmines, DiaminesBis- and Tetra-acridines nih.gov
9-Chloro-1-nitroacridinesMalononitrile9-Dicyanomethylene derivatives ub.edu
9-Fluoro-, 9-Triflate-acridinesVarious nucleophilesMultifunctionalized acridines researchgate.net

It is important to note that the reactivity of the 9-position can be influenced by the presence of other substituents on the acridine ring system. researchgate.netresearchgate.net Electron-withdrawing or electron-donating groups can modulate the electron density at the C-9 carbon, thereby affecting the rate and outcome of nucleophilic substitution reactions. researchgate.net

Mechanistic Chemical Reactivity and Reaction Dynamics of 9 Iodomethyl Acridine

Nucleophilic Substitution Reactions Involving the Iodomethyl Group

The primary site for nucleophilic substitution on 9-(Iodomethyl)acridine is the methylene (B1212753) carbon of the iodomethyl group. The carbon-iodine bond is relatively weak and polarized, with the carbon atom being electrophilic and the iodine atom being a good leaving group. This facilitates attack by a wide range of nucleophiles. These reactions typically proceed via one of two classical mechanistic pathways: bimolecular nucleophilic substitution (SN2) or unimolecular nucleophilic substitution (SN1). organic-chemistry.orglibretexts.orgsavemyexams.com The prevailing mechanism is dictated by factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates. libretexts.org

The regioselectivity of nucleophilic substitution is highly specific to the iodomethyl group. The C-I bond is significantly more reactive than the C-H or C-C bonds within the molecule, and the carbon atoms of the acridine (B1665455) ring are not susceptible to nucleophilic attack under typical substitution conditions for this side chain.

The stereochemical outcome of the reaction is dependent on the operative mechanism:

SN2 Pathway : This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.org This leads to an inversion of stereochemical configuration at the carbon center. While the methylene carbon in this compound is not a stereocenter, this pathway follows a well-defined trajectory, forming a trigonal bipyramidal transition state. libretexts.org This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. vanderbilt.edu

SN1 Pathway : This two-step mechanism begins with the slow, rate-determining departure of the iodide leaving group to form a carbocation intermediate. libretexts.org The acridine ring provides significant resonance stabilization to this adjacent carbocation (an (acridin-9-yl)methyl cation), making it a plausible intermediate. This planar carbocation is then rapidly attacked by the nucleophile from either face. savemyexams.comlibretexts.org If the carbon were chiral, this would lead to racemization. The SN1 pathway is favored by weak nucleophiles, polar protic solvents that can solvate both the leaving group and the carbocation, and substrates that form stable carbocations. organic-chemistry.orgvanderbilt.edu Given the stability of the benzylic-like (acridin-9-yl)methyl cation, the SN1 pathway is a highly probable route for this compound, especially under solvolytic conditions.

The kinetics and energetics of the substitution reactions provide clear distinctions between the SN1 and SN2 pathways.

Reaction Kinetics: The rate of the reaction is determined by the composition of the rate-determining step. msu.edu

SN2 Kinetics : The rate of an SN2 reaction is dependent on the concentrations of both the substrate, this compound, and the attacking nucleophile. libretexts.orglibretexts.org The reaction is bimolecular and follows second-order kinetics.

Rate = k[this compound][Nucleophile]

SN1 Kinetics : The rate of an SN1 reaction depends only on the concentration of the substrate, as the slow step is the unimolecular dissociation of the leaving group. savemyexams.comlibretexts.org The concentration of the nucleophile does not affect the rate. The reaction is unimolecular and follows first-order kinetics.

Rate = k[this compound]

Energetics: The energy profiles of the two pathways differ significantly. The SN2 reaction proceeds through a single, high-energy transition state. libretexts.org In contrast, the SN1 reaction involves a multi-step profile with a high-energy transition state leading to a carbocation intermediate, which resides in a local energy minimum before proceeding through a second, lower-energy transition state to the final product. libretexts.org

CharacteristicSN1 MechanismSN2 Mechanism
KineticsFirst-order (Rate = k[Substrate])Second-order (Rate = k[Substrate][Nu])
MechanismTwo steps (Carbocation intermediate)One step (Concerted)
Substrate StructureFavored by stable carbocations (tertiary, benzylic)Favored by unhindered substrates (methyl, primary)
NucleophileFavored by weak nucleophiles (e.g., H₂O, ROH)Favored by strong nucleophiles (e.g., CN⁻, RS⁻)
SolventFavored by polar protic solventsFavored by polar aprotic solvents
StereochemistryRacemization (if chiral center)Inversion of configuration

Photoinduced Processes and Photochemical Transformations

The acridine ring is a well-known chromophore that readily absorbs UV and visible light, leading to electronically excited states with distinct reactivity. This photoreactivity is central to the utility of acridine derivatives in various applications.

Upon irradiation with light of an appropriate wavelength, this compound can undergo photoalkylation reactions. ptfarm.placs.org This process is initiated by the photochemical cleavage of the carbon-iodine bond, which is the weakest bond in the substituent. This cleavage can occur through two primary pathways:

Homolytic Cleavage : The C-I bond breaks to form two radical species: an (acridin-9-yl)methyl radical and an iodine radical. The highly reactive (acridin-9-yl)methyl radical can then attack other molecules, leading to the formation of a new carbon-carbon or carbon-heteroatom bond, thus alkylating the substrate.

Heterolytic Cleavage : The C-I bond breaks with both electrons going to the more electronegative iodine atom, resulting in the formation of an (acridin-9-yl)methyl cation and an iodide anion. The electrophilic cation can then be attacked by a nucleophile.

This ability to generate a reactive alkylating species upon irradiation makes related compounds like 9-(bromomethyl)acridine (B74509) useful as photolabile protecting groups (or "photocages") for functional groups like carboxylic acids. sciforum.netuminho.pt The function is "caged" as an ester and can be released in a controlled manner using light. sciforum.net

Photoinduced Electron Transfer (PET) is a fundamental process in the photochemistry of many acridine derivatives. nih.gov In a PET process, the acridine molecule, upon absorbing a photon and reaching an excited state, can either donate or accept an electron from a nearby molecule (a donor or acceptor). nih.gov

Acridine as a Photooxidant : The excited acridine molecule can accept an electron from a donor molecule, resulting in the formation of an acridine radical anion and a donor radical cation.

Acridine as a Photoreductant : Alternatively, the excited acridine can donate an electron to an acceptor molecule, forming an acridine radical cation and an acceptor radical anion.

This ability to generate radical ions upon irradiation makes acridine derivatives effective photocatalysts in organic synthesis. nih.gov For instance, 9-arylacridines can catalyze the direct decarboxylation of carboxylic acids through a photoinduced proton-coupled electron transfer (PCET) process within a hydrogen-bonded complex. nih.gov

Upon absorption of light, the acridine molecule is initially promoted to a singlet excited state (S₁). While it can react from this state, it can also undergo a spin-forbidden process called intersystem crossing to form a longer-lived triplet excited state (T₁). This triplet state often plays a crucial role in the photoreactivity of acridines.

Studies on acridine orange, a related derivative, have shown that its triplet excited state can undergo a proton-coupled electron transfer (PCET) reaction with phenol (B47542) derivatives. nih.gov In this specific reaction, the excited triplet acridine abstracts a hydrogen atom (a proton and an electron) from the phenol, generating an acridine radical and a phenoxyl radical. nih.gov The kinetics of these subsequent electron and proton transfer steps can be monitored using transient absorption spectroscopy. nih.gov The involvement of triplet states in photochemical reactions can be inferred from quenching experiments; for example, molecular oxygen is an efficient quencher of triplet states, and its presence can significantly alter the reaction pathway and product distribution.

Intramolecular Cyclization and Spirocyclization Pathways

The reactivity of the 9-methyl substituent on the acridine scaffold, particularly when functionalized with a good leaving group like iodide, provides a pathway to complex molecular architectures through intramolecular reactions. These reactions are heavily influenced by the inherent electronic properties of the acridine nucleus.

A significant class of compounds derived from the reactivity of the 9-methylacridine (B196024) system is the spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones. researchgate.net These novel acridine spirocycles are not formed directly from this compound but from its derivatives, specifically 1-substituted 3-(acridin-9-ylmethyl)thioureas. researchgate.netresearchgate.net The synthesis begins with the conversion of a 9-(halomethyl)acridine or a related precursor to 1-(acridin-9-yl)methanamine and its N-substituted analogues. researchgate.net These amines are then reacted with various alkyl or aryl isothiocyanates to yield the corresponding (acridin-9-ylmethyl)thioureas. researchgate.netresearchgate.net

The key step is a spontaneous intramolecular cyclization of these thiourea (B124793) derivatives. researchgate.net This process involves the nucleophilic attack of the thiourea moiety onto the C-9 position of the acridine ring, leading to the formation of a five-membered imidazolidine-2-thione ring spiro-fused at the C-9 carbon. researchgate.net The reaction results in the formation of a dihydroacridine structure. researchgate.net

These spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones can be further modified. For instance, they can be transformed into their imidazolidine-2-one analogues using reagents like mesitylnitrile oxide. researchgate.netresearchgate.net Interestingly, some of these oxo-analogues have been observed to partially reopen, reverting to the corresponding (acridin-9-ylmethyl)ureas. researchgate.netresearchgate.net An unusual spirocyclization pathway has also been noted for 3-(acridin-9-ylmethyl)-1-(acridin-9-yl)thioureas, where cyclization occurs via a CH carbanion instead of the N-1 nitrogen. researchgate.net

Table 1: Synthesis of Spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones

Starting Amine PrecursorIsothiocyanate ReagentResulting Spiro Compound ClassReference
1-(Acridin-9-yl)methanamineAlkyl/Aryl isothiocyanatesSpiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones researchgate.net
N-(Acridin-9-ylmethyl)propan-1-amineAlkyl/Aryl isothiocyanates1-Propyl-spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thione analogues researchgate.net
N-(Acridin-9-ylmethyl)benzylamineAlkyl/Aryl isothiocyanates1-Benzyl-spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thione analogues researchgate.net

The general tendency for 9-substituted acridines to undergo spirocyclization is rooted in the distinct electronic nature of the acridine ring system. researchgate.net The C-9 position of acridine is electronically deficient, making it highly susceptible to nucleophilic attack. pharmaguideline.comresearchgate.net This reactivity is a cornerstone of acridine chemistry, enabling the synthesis of various derivatives through reactions with nucleophiles. researchgate.netresearchgate.net

In the context of intramolecular cyclization, the C-9 carbon acts as a potent electrophilic center. For (acridin-9-ylmethyl)thiourea precursors, the nucleophilic sulfur or nitrogen atom of the thiourea side chain readily attacks this electrophilic C-9 position. researchgate.netresearchgate.net This particular susceptibility facilitates the cyclization process, often allowing it to proceed spontaneously under mild conditions. researchgate.net The formation of spiro-acridine derivatives via this pathway has been highlighted as a significant synthetic strategy. researchgate.net The high reactivity of the C-9 position is attributed to the nitrogen heteroatom activating the aromatic core for nucleophilic substitution. researchgate.net This inherent property of the acridine scaffold is the primary driving force for the observed cyclization tendencies, leading to the formation of stable five- or six-membered spiro rings. researchgate.net

Theoretical and Computational Studies of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the complex reaction dynamics of acridine derivatives at a molecular level. These studies offer insights into transient species and energetic landscapes that are often difficult to capture through experimental methods alone.

Theoretical studies, particularly those using Density Functional Theory (DFT), have been instrumental in understanding the mechanisms of reactions at the acridine C-9 position. researchgate.net For nucleophilic aromatic substitution reactions, which are central to the chemistry of 9-substituted acridines, computational models confirm that the reaction proceeds through a well-defined transition state. researchgate.net This transition state is often characterized as a Meisenheimer-like complex, an intermediate formed by the addition of the nucleophile to the aromatic ring. researchgate.net

A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction. libretexts.orgdalalinstitute.com Unlike a transition state, which represents an energy maximum on the reaction coordinate, an intermediate lies in a local energy minimum between two transition states. libretexts.orgdalalinstitute.com Computational studies can model the geometries and energies of both intermediates and transition states. researchgate.net For reactions involving 9-aminoacridines in aqueous solutions, a multistep mechanism has been proposed where the solvent actively participates in the reaction, leading to an unstable hemiaminal intermediate. researchgate.net Strong correlations between calculated reaction energies and the geometric parameters of the reactants and products can be established, which helps in rationalizing reaction pathways and designing new acridine-based molecules without the need for extensive computations of the transition states. researchgate.net

The interaction of acridine derivatives with light initiates a series of complex photochemical reactions, which have been explored through computational modeling. nih.govnih.gov Upon absorption of light, the acridine molecule is promoted to an excited electronic state, typically a singlet state (S1). nih.govnih.gov Computational studies help to characterize these excited states. The lowest singlet excited state of acridine is often of the n → π* type. nih.gov From this state, the molecule can undergo intersystem crossing to a triplet excited state (T1), which is typically of the π → π* type. nih.govnih.gov

Computational models suggest that these excited states are key precursors in the photochemical transformation of acridine. nih.gov For example, in the presence of water, it is hypothesized that the excited acridine molecule (either singlet or triplet) can react to form 9-hydroxy-10-hydroacridine. nih.gov This is proposed to occur via a nucleophilic addition of water to the C-9 position, which becomes more electron-deficient in the excited state. nih.gov Another major photoproduct is acridone (B373769), which can be formed from the 9-hydroxy-10-hydroacridine intermediate. nih.gov

Furthermore, computational studies have investigated photoinduced proton-coupled electron transfer (PCET) processes in acridine-carboxylic acid systems. nih.gov These models analyze the energetics of the excited states and the subsequent electron and proton transfer events that lead to the formation of radical pairs, which can then undergo further reactions like decarboxylation. nih.gov Such theoretical investigations are crucial for understanding the ultimate environmental fate of aza-aromatic pollutants like acridine and for designing novel photocatalytic systems. nih.govnih.gov

Table 2: Computationally Studied Photochemical Processes of Acridine

ProcessKey Intermediate/StateProposed Product(s)Computational ApproachReference
Phototransformation in Aqueous MediaSinglet/Triplet Excited StateAcridone, Acridine DihydrodiolAnalysis of excited state electron density nih.gov
Photoinduced Proton-Coupled Electron Transfer (PCET)Acridine-Carboxylic Acid H-bonded Complex (Excited State)Acridinyl Radical, Carboxylate RadicalDFT (ωB97X-D/6–311-G**) nih.gov
Photocatalytic Water SplittingExcited State AcridineHydrogen, OxygenQuantum chemical calculations nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 9 Iodomethyl Acridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. One-dimensional and two-dimensional NMR techniques provide detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Structural Confirmation

One-dimensional NMR spectra, including ¹H, ¹³C, and ¹⁵N NMR, are fundamental for the initial structural confirmation of 9-(Iodomethyl)acridine and its derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. For acridine (B1665455) derivatives, the aromatic protons of the acridine core typically appear as multiplets in the downfield region of the spectrum. chemicalbook.comnih.gov The chemical shift of the methylene (B1212753) protons in the iodomethyl group at the 9-position is particularly diagnostic. Due to the electronegativity of the iodine atom and the deshielding effect of the acridine ring, these protons are expected to resonate at a characteristic downfield shift. For instance, in related 9-substituted acridines, the methylene protons adjacent to the acridine ring show distinct chemical shifts that are sensitive to the nature of the substituent. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule. The carbon atoms of the acridine ring system display characteristic chemical shifts. nih.govchemicalbook.com The signal for the methylene carbon in the 9-(iodomethyl) group is expected to be in the aliphatic region but shifted downfield due to the attached iodine atom. The specific chemical shifts of the acridine carbons can be influenced by the substituent at the 9-position, providing further structural confirmation. nih.gov

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atom within the acridine ring. The chemical shift of the nitrogen is sensitive to its hybridization and the electronic effects of substituents on the acridine core. In acridine derivatives, the nitrogen chemical shift can help to understand the electronic structure and reactivity of the molecule. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Acridine Derivatives

Compound/Fragment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
9-Methylacridine (B196024)Aromatic H: 7.49-8.20, CH₃: 3.02Aromatic C: 122-149, CH₃: 14.5 chemicalbook.com, chemicalbook.com
Phenyl acridine-9-carboxylatesAromatic H: 7.0-8.5Aromatic C: 120-150, C=O: ~165 nih.gov
9-Alkylaminoacridine derivativesAromatic H: 7.94-8.60, Alkyl H: variableAromatic C: variable aacrjournals.org

This table presents a generalized range of chemical shifts based on available data for related acridine structures. Actual values for this compound may vary.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms. mdpi.comgoogle.comnih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those on adjacent carbon atoms. For this compound, COSY spectra would be used to trace the connectivity of the protons within the aromatic rings of the acridine core. mdpi.comfarmaciajournal.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is invaluable for determining the conformation of the molecule. mdpi.commdpi.com For example, a NOESY cross-peak between the methylene protons of the iodomethyl group and protons on the acridine ring would confirm their spatial proximity. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. mdpi.comgoogle.comnih.govmdpi.com An HMQC or HSQC spectrum of this compound would show a cross-peak between the methylene protons and the methylene carbon of the iodomethyl group, as well as correlations for all the C-H bonds in the acridine rings. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). mdpi.comgoogle.comnih.govmdpi.com This is particularly useful for identifying quaternary carbons and for linking different fragments of a molecule. For this compound, HMBC correlations would be expected between the methylene protons and the C-9 carbon of the acridine ring, as well as adjacent quaternary carbons, providing definitive evidence for the attachment of the iodomethyl group at the 9-position. mdpi.comnih.gov

Analysis of Chemical Shifts and Coupling Constants in Relation to Molecular Structure

The precise values of chemical shifts and coupling constants are highly dependent on the molecular structure. nih.gov In the acridine system, the electron-withdrawing nature of the nitrogen atom and the aromatic ring currents lead to a characteristic dispersion of the proton and carbon signals. The introduction of the iodomethyl group at the 9-position will further influence these values. The electronegativity of the iodine atom will deshield the adjacent methylene protons and carbon. The analysis of these shifts, in comparison to related acridine derivatives, allows for a detailed understanding of the electronic effects of the substituent. nih.gov

Coupling constants (J-values) between protons on the aromatic rings provide information about their relative positions (ortho, meta, or para coupling). These values are critical for the correct assignment of the aromatic proton signals. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and for confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). mdpi.com This accuracy allows for the determination of the elemental formula of a compound, as there will be only one possible combination of atoms that fits the measured mass. For this compound (C₁₄H₁₀IN), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in the unambiguous identification of the compound. mdpi.comamazonaws.com

LC/MSD for Purity Assessment and Molecular Weight Verification

Liquid chromatography-mass spectrometry (LC/MSD) combines the separation power of liquid chromatography with the detection capabilities of a mass spectrometer. hmdb.ca This technique is widely used to assess the purity of a sample and to verify its molecular weight. lcms.czlcms.cz An LC/MSD analysis of a this compound sample would involve separating the compound from any impurities on an LC column, followed by detection by the mass spectrometer. The mass spectrum would show a peak corresponding to the molecular ion of this compound, confirming its molecular weight. The purity of the sample can be estimated by integrating the area of the main peak in the chromatogram relative to the areas of any impurity peaks.

Table 2: Summary of Mass Spectrometry Techniques for the Analysis of this compound

Technique Purpose Expected Outcome for this compound (C₁₄H₁₀IN) Reference
HRMS Exact Mass Determination & Elemental Formula ConfirmationMeasurement of the exact mass of the molecular ion [M]⁺ or [M+H]⁺, confirming the elemental formula C₁₄H₁₀IN. mdpi.com, mdpi.com
LC/MSD Purity Assessment & Molecular Weight VerificationA major peak in the chromatogram with a corresponding mass spectrum showing the molecular ion, confirming the molecular weight and indicating the purity of the sample. hmdb.ca, lcms.cz

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The IR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its bonds.

In the case of this compound and its derivatives, the IR spectrum reveals characteristic absorption bands that correspond to the vibrations of its specific structural components. The acridine core, a tricyclic aromatic system, exhibits distinct C-H and C=C stretching vibrations. The aromatic C-H stretching bands typically appear in the region of 3100-3000 cm⁻¹, while the C=C in-ring stretching vibrations are observed between 1600-1400 cm⁻¹. libretexts.org

The iodomethyl group (-CH₂I) introduces additional vibrational modes. The C-H stretching of the methylene group is expected in the 3000-2850 cm⁻¹ range. libretexts.org The C-I stretching vibration is generally weak and falls in the lower frequency "fingerprint region" of the spectrum, typically below 600 cm⁻¹. Other important functional groups that can be identified in derivatives include the strong and broad O-H stretch in alcohols and carboxylic acids (around 3300-2500 cm⁻¹), and the sharp C=O stretch in ketones and aldehydes (around 1715 cm⁻¹). libretexts.org

Table 1: Characteristic IR Absorption Frequencies for this compound and its Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium to Weak
Methylene C-H Stretch 3000-2850 Medium
Aromatic C=C In-ring Stretch 1600-1400 Medium to Strong
Methylene C-H Bend (Scissoring) 1470-1450 Medium
C-I Stretch < 600 Weak
O-H (in alcohols) Stretch 3500-3200 Strong, Broad
C=O (in ketones) Stretch ~1715 Strong, Sharp

This table provides a generalized overview of expected IR absorption ranges. Actual values can vary based on the specific molecular environment.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.

Analysis of Electronic Transitions (π→π transitions)*

The UV-Vis spectra of acridine and its derivatives are characterized by intense absorption bands in the ultraviolet and visible regions, which are primarily attributed to π→π* electronic transitions within the aromatic acridine ring system. researchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation of the tricyclic acridine core results in absorption at longer wavelengths compared to simpler aromatic systems.

For acridine derivatives, the position and intensity of these absorption bands are sensitive to the nature and position of substituents on the acridine ring. For instance, the introduction of an iodomethyl group at the 9-position can influence the energy levels of the π orbitals, leading to shifts in the absorption maxima. Studies on various acridine derivatives have shown significant absorption in the 350-450 nm range, which is characteristic of the π-electron energy levels of the acridine ring. researchgate.net

Observation of Hypochromic and Bathochromic Effects in Molecular Interactions

The interaction of this compound and its derivatives with other molecules, such as DNA or proteins, can lead to significant changes in their UV-Vis absorption spectra. Two commonly observed phenomena are hypochromism and bathochromism.

Hypochromism is a decrease in the molar absorptivity (intensity) of an absorption band. It often occurs when a molecule intercalates into the DNA double helix, due to the coupling of the π-orbitals of the intercalating agent with those of the DNA base pairs. researchgate.netnih.gov This interaction alters the transition dipole moment, leading to reduced light absorption.

Bathochromism , also known as a red shift, is a shift of an absorption band to a longer wavelength (lower energy). This effect is also characteristic of intercalation, as the stabilization of the excited state of the acridine derivative within the DNA environment reduces the energy gap for the π→π* transition. researchgate.netbham.ac.uk

Conversely, hyperchromism (an increase in absorption intensity) and a hypsochromic shift (blue shift, to shorter wavelengths) can also occur, often associated with electrostatic or groove binding interactions with macromolecules. researchgate.netnih.gov The specific spectral changes observed provide valuable information about the mode and strength of the interaction between the acridine derivative and its binding partner.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has been excited by absorbing light. This technique provides information about the electronic structure, molecular environment, and dynamics of fluorescent molecules.

Emission Spectra Analysis and Quantum Yield Determination

This compound and many of its derivatives are fluorescent compounds. Upon excitation at an appropriate wavelength, they emit light at a longer wavelength, a phenomenon known as the Stokes shift. The emission spectrum provides information about the energy difference between the first excited singlet state and the ground state. For example, 9-(bromomethyl)acridine (B74509) has an emission maximum at 447 nm, with lower intensity maxima at 468 and 413 nm. sigmaaldrich.com

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.com The quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. horiba.comthermofisher.com The quantum yield is highly sensitive to the molecular structure and the local environment. For instance, the substituents on the acridine ring can significantly influence the quantum yield. researchgate.net

Table 2: Illustrative Fluorescence Properties of Acridine Derivatives

Compound Excitation Max (nm) Emission Max (nm) Quantum Yield (ΦF)
Acridone (B373769) 249 - 0.42 (in ethanol)
9-Aminoacridine (B1665356) - - -
Coumarin-based boronic acid derivative 456 590 0.78

Mechanisms of Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. It can occur through various mechanisms, including:

Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with another molecule (the quencher) in the ground state. nih.gov This complex formation prevents the fluorophore from being excited. The binding constant for this complex formation can often be determined from the quenching data.

Dynamic (Collisional) Quenching: In this mechanism, the excited fluorophore collides with a quencher molecule, which leads to the de-excitation of the fluorophore without the emission of a photon. atto-tec.com This process is diffusion-controlled and its efficiency is described by the Stern-Volmer equation.

Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process that occurs when the emission spectrum of a donor fluorophore overlaps with the absorption spectrum of an acceptor molecule. The energy is transferred from the donor to the acceptor, quenching the donor's fluorescence. atto-tec.com

Photoinduced Electron Transfer (PET): In this process, an electron is transferred from the excited fluorophore to an acceptor molecule, or from a donor molecule to the excited fluorophore, leading to the formation of a radical ion pair and quenching of the fluorescence. mdpi.com

The study of fluorescence quenching mechanisms provides valuable insights into the interactions of this compound and its derivatives with their environment, including their binding to biological macromolecules. For example, the quenching of acridine derivative fluorescence upon interaction with DNA can indicate binding and provide details about the nature of that interaction.

Spectroscopic Behavior in Different Solvent Systems

The spectroscopic properties of acridine and its derivatives, including this compound, are significantly influenced by the solvent environment. sphinxsai.comnih.gov Solvatochromism, the change in the color of a chemical substance depending on the polarity of the solvent, is a key phenomenon observed in the absorption and fluorescence spectra of these compounds. sphinxsai.com

Studies on acridine have shown that variations in solvent polarity, dielectric constant, and polarizability can lead to shifts in absorption and emission spectra. sphinxsai.com For instance, the fluorescence emission spectra of acridine exhibit two peaks, with their maxima shifting in different solvents such as carbon tetrachloride, dichloromethane, propan-2-ol, ethanol, methanol, acetonitrile, and N,N-dimethylformamide (DMF). sphinxsai.com The observed full width at half maximum (FWHM) of the absorption band indicates strong associations via intermolecular hydrogen bonding between the hydroxyl group of polar protic solvents and the nitrogen atom of the acridine ring, leading to greater stabilization in the ground state. sphinxsai.com

The photophysical properties of acridine derivatives are tied to their semi-planar heterocyclic structure, which facilitates interactions with different biomolecular targets. rsc.org Theoretical studies on 9-substituted acridinamines have revealed that some derivatives can coexist as amino and imino tautomers in solvents of varying polarities and abilities to form specific interactions. nih.gov This tautomerism, influenced by the solvent, affects the absorption and fluorescence properties of the molecules. nih.gov For certain derivatives, the imino form is favored in the ground state, while the amino form is the predominant emitter in the excited state, making them potential spectral indicators of environmental properties. nih.gov

The table below summarizes the fluorescence spectral data of acridine in various solvents, illustrating the impact of the solvent environment on its spectroscopic behavior.

SolventWavelength 1 (nm)Wavelength 2 (nm)
Carbon Tetrachloride544575
Dichloromethane546576
Propan-2-ol541569
Ethanol546571
Methanol544585
Acetonitrile541571
N,N-Dimethylformamide554581

This table is based on data for the parent acridine molecule and serves as a reference for the expected behavior of its derivatives. sphinxsai.com

X-ray Crystallography for Definitive Solid-State Structure Determination

Crystallographic studies on related acridine derivatives have provided significant insights into their structural features. For instance, the crystal structure of a bis(acridine-4-carboxamide) derivative bound to DNA revealed non-covalent duplex cross-linking, where the acridine chromophores intercalate into the DNA at CG steps. nih.gov This study highlighted how the alkyl linker threads through the minor grooves, and the ligand molecules form specific hydrogen bonds with the guanine (B1146940) bases. nih.gov

In another study, the reaction of iodine with 9-methylacridine led to the formation of polyiodide salts and a charge-transfer complex, whose structures were determined by single-crystal X-ray diffraction. psu.edu The analysis, performed at specific temperatures using Mo-Kα radiation, involved solving the structures by direct methods and refining them using full-matrix least-squares techniques. psu.edu All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were included at idealized positions. psu.edu

Furthermore, X-ray crystallography has been crucial in elucidating the structures of spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones, which are formed from the spontaneous cyclization of 1-substituted 3-(acridin-9-ylmethyl)thioureas. researchgate.net The presence of a quaternary sp3-hybridized carbon atom, a key feature of the spiro formation, was confirmed by its chemical shift in the NMR spectrum and its crystallographically determined geometry. researchgate.net

The table below presents relevant crystallographic data for a compound resulting from the reaction of 9-methylacridine with iodine, showcasing the type of information obtained from X-ray diffraction analysis.

ParameterValue
Radiation SourceMo-Kα (λ = 0.71073 Å)
Temperature290 ± 1 °C
2θmax508°
Structure SolutionDirect Methods
RefinementFull-matrix least-squares

This data is for a related acridine derivative and illustrates the typical parameters reported in a crystallographic study. psu.edu

Advanced Spectroscopic Probes for Mechanistic Investigations (e.g., EPR analysis)

While direct Electron Paramagnetic Resonance (EPR) analysis of this compound itself is not extensively reported in the provided context, the use of advanced spectroscopic techniques, including those that could be complemented by EPR in broader mechanistic studies, is evident in the investigation of acridine derivatives. The reactivity and interaction of these compounds with biological targets or other molecules often involve radical intermediates or paramagnetic species, which are amenable to EPR analysis.

Mechanistic studies of acridine derivatives frequently employ a combination of spectroscopic methods to understand their mode of action. For example, the interaction of acridine derivatives with DNA has been studied using UV-Vis spectroscopy, which shows hypochromicity and a slight hypsochromic shift upon binding, indicating intercalation. nih.gov Fluorescence quenching studies are also used to determine binding constants with proteins like human serum albumin (HSA). nih.gov

In the context of anion sensing, fluorescence spectroscopy and ¹H NMR titration have been used to investigate the interaction between acridine-triazole probes and iodide ions. mdpi.com These studies provide direct evidence of hydrogen bonding and allow for the calculation of binding stoichiometry and constants. mdpi.com

While not EPR, other advanced techniques like isothermal titration calorimetry (ITC) are employed to further characterize these interactions. mdpi.com The biological activity of many acridine derivatives is linked to their ability to inhibit enzymes like topoisomerases I and II. mdpi.com Mechanistic investigations into this inhibition often involve studying the formation of a ternary complex between the drug, DNA, and the enzyme, a process where radical-based mechanisms could potentially be probed by EPR.

The development of acridine-based fluorescent sensors for anions like H₂PO₄⁻ has been investigated using fluorescence spectroscopy, which revealed a significant bathochromic shift in emission upon binding. researchgate.net The proposed mechanism involves an anion-induced assembly of the sensors, leading to the formation of an excimer between two acridine rings. researchgate.net Such dynamic processes could potentially be studied using time-resolved spectroscopic techniques, and if paramagnetic states are involved, EPR would be a valuable tool.

Biomolecular Interaction Studies: Mechanistic Insights of 9 Iodomethyl Acridine and Acridine Analogues

Deoxyribonucleic Acid (DNA) Intercalation Mechanisms

The planar tricyclic structure of the acridine (B1665455) core is exceptionally well-suited for insertion between the base pairs of the DNA double helix, a process known as intercalation. nih.govwiserpub.com This non-covalent interaction is the primary mode of DNA binding for many acridine derivatives and is responsible for significant alterations in the structure and function of DNA. nih.govbohrium.com

Physicochemical Basis of Acridine-DNA Interactions (π-π Stacking, Hydrogen Bonding, Electrostatic Interactions)

The stability of the acridine-DNA complex is governed by a combination of non-covalent forces:

π-π Stacking: The primary driving force for intercalation is the π-π stacking interaction between the aromatic rings of the acridine molecule and the purine (B94841) and pyrimidine (B1678525) bases of DNA. wiserpub.comnih.govzu.edu.ua This interaction involves the delocalized π-electrons of the acridine ring and the DNA bases, creating a stable, stacked arrangement. nih.gov The planar nature of the acridine ring system is crucial for maximizing this overlap. mdpi.commdpi.com

Hydrogen Bonding: Hydrogen bonds can form between the substituents on the acridine ring and the functional groups of the DNA bases or the phosphate (B84403) backbone. nih.govwiserpub.com For instance, computational studies have revealed that acridine can interact with DNA through hydrogen bonds between the hydrogen atoms of the acridine and the oxygen atoms of the DNA, with bond lengths ranging from 2.370 Å to 3.472 Å. nih.gov The specific pattern and strength of these hydrogen bonds can contribute to the sequence selectivity of the interaction. vu.nlnih.gov

Sequence and Groove Specificity of DNA Intercalation

Acridine derivatives can exhibit preferences for certain DNA sequences and grooves. While intercalation is the primary binding mode, some derivatives may also interact with the major or minor grooves of the DNA helix. mdpi.comnih.gov The substituents on the acridine ring play a critical role in determining this specificity. For example, studies on acridine-4-carboxamide derivatives have shown a higher affinity for GC-rich sequences compared to AT-rich sequences. oup.com The nature of the side chains can also influence whether the molecule binds in the major or minor groove. nih.gov

Impact on DNA Conformation and Topological Changes

The insertion of an acridine molecule between DNA base pairs induces significant conformational changes in the DNA double helix. These changes include:

Unwinding of the Helix: Intercalation causes a localized unwinding of the DNA helix, increasing the separation between adjacent base pairs to accommodate the intercalator. nih.gov

Changes in Supercoiling: By unwinding the DNA, intercalators can alter the superhelical density of circular DNA, such as plasmids. nih.gov This can have profound effects on DNA replication and transcription, processes that are sensitive to the topological state of the DNA. researchgate.netresearchgate.net

Destabilization of the Double Helix: Some studies suggest that the binding of certain acridine derivatives can lead to a destabilization of the double helix, making the DNA bases more accessible. nih.gov

Thermodynamic and Kinetic Parameters of DNA Binding (e.g., Binding Constants, Free Energy, Enthalpy, Entropy)

The interaction between acridine derivatives and DNA can be characterized by various thermodynamic and kinetic parameters. Binding constants (K) for acridine-DNA interactions are typically in the range of 104 to 106 M-1, indicating a strong binding affinity. nih.govresearchgate.net

Acridine Derivative DNA Type Binding Constant (K) / M⁻¹ Reference
Acridine OrangeCalf Thymus DNA- oup.com
Acridine-purine/pyrimidine conjugatesCalf Thymus DNA10⁴ to 10⁶ nih.gov
Diacridines-> 10⁸ to 10⁹ pnas.org

This table is interactive. Click on the headers to sort the data.

Structure-Activity Relationships (SAR) Governing Intercalation Efficiency

The efficiency of DNA intercalation and the resulting biological activity are highly dependent on the chemical structure of the acridine derivative. nih.govacs.org Key structural features that influence intercalation include:

Planarity of the Acridine Ring: A planar aromatic system is essential for effective insertion between DNA base pairs. mdpi.com

Substituents on the Acridine Ring: The nature, position, and size of substituents can significantly impact binding affinity and sequence selectivity. oup.comnih.gov For example, attaching alkylating groups to the acridine chromophore can create DNA-targeted agents with enhanced cytotoxicity. nih.govacs.org

Side Chains: The presence and nature of side chains can influence solubility, groove binding preferences, and interactions with other biological molecules. nih.gov

Enzymatic Target Interactions and Inhibition Mechanisms

Beyond direct DNA intercalation, acridine derivatives, including by extension 9-(Iodomethyl)acridine, can exert their biological effects by targeting and inhibiting key cellular enzymes involved in DNA metabolism. bohrium.comnih.govrsc.org

Prominent enzymatic targets for acridine analogues include:

Topoisomerases: These enzymes are crucial for resolving topological problems in DNA that arise during replication, transcription, and recombination. researchgate.netresearchgate.net Acridine derivatives can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA. rsc.orgresearchgate.net This leads to the accumulation of DNA strand breaks and ultimately triggers cell death. researchgate.net

Telomerase: This enzyme is responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. Many cancer cells exhibit high levels of telomerase activity. Acridine derivatives have been shown to inhibit telomerase, likely through the stabilization of G-quadruplex structures that can form in telomeric DNA. mdpi.comnih.gov

The inhibitory activity of acridine derivatives against these enzymes is often linked to their ability to intercalate into DNA, thereby altering the substrate recognized by the enzyme. rsc.org

Topoisomerase I and II Inhibition: Molecular Mechanisms

Acridine derivatives are well-documented inhibitors of topoisomerases, enzymes crucial for managing DNA topology during cellular processes like replication and transcription. researchgate.netnih.gov Their primary mechanism of action involves the physical obstruction of the enzyme's function through DNA intercalation. The flat, aromatic acridine core inserts itself between adjacent base pairs of the DNA double helix, a process driven by hydrophobic and van der Waals forces. mdpi.com This intercalation distorts the DNA structure, creating a physical barrier that prevents the topoisomerase enzyme from re-ligating the DNA strand(s) after cleavage.

Many acridine derivatives, such as the clinical drug amsacrine, function as "topoisomerase poisons." nih.govacs.org Rather than simply inhibiting the enzyme, they stabilize the transient "cleavage complex" formed between the topoisomerase and DNA. nih.gov This leads to an accumulation of single- or double-strand DNA breaks, which are toxic to the cell and can trigger apoptosis. nih.gov The substituents on the acridine ring play a critical role in this process. They can form specific interactions with amino acid residues in the topoisomerase's binding pocket or with the DNA backbone, further enhancing the stability of the ternary drug-DNA-enzyme complex. nih.gov While many acridines target topoisomerase II, some derivatives have also shown inhibitory activity against topoisomerase I. mdpi.com The inhibition of Topoisomerase I is often attributed to the binding of the derivative to the DNA molecule itself, rather than direct inhibition of the enzyme. mdpi.com

Telomerase Inhibition: Mechanistic Aspects

Telomerase, an enzyme responsible for maintaining the length of telomeres at the ends of chromosomes, is another key target for acridine-based compounds. researchgate.net The mechanism of inhibition is distinct from that of topoisomerase inhibition and focuses on the unique structure of telomeric DNA. The G-rich single-stranded overhang of telomeres can fold into a four-stranded structure known as a G-quadruplex.

Investigation of Other Enzyme Binding Sites (e.g., Butyrylcholinesterase, Histone Deacetylase)

The versatile acridine scaffold has been explored for its inhibitory potential against a range of other enzymes.

Butyrylcholinesterase (BChE): Acridine derivatives have been extensively studied as inhibitors of BChE, an enzyme involved in hydrolyzing the neurotransmitter acetylcholine. plu.mxnih.gov The inhibitory mechanism is often of a mixed competitive/non-competitive type. researchgate.net Molecular docking studies suggest that the acridine ring can interact with aromatic residues within the active site gorge of BChE. plu.mxnih.gov For instance, the gorge of BChE contains an active site and a peripheral anionic site (P-site), and ligands can bind to either or both. mdpi.com The specific substituents on the acridine core determine the potency and selectivity of the inhibition. frontiersin.orgnih.gov

Acridine Derivative TypeTarget EnzymeObserved IC50 ValuesReference
9-phosphoryl-9,10-dihydroacridinesButyrylcholinesterase2.90 µM to >100 µM researchgate.net
9-aryl(heteroaryl)-N-methyl-acridiniumButyrylcholinesteraseEffective inhibitors plu.mx
9-heterocyclic amino-N-methyl-9,10-dihydroacridineButyrylcholinesteraseEffective inhibitors plu.mx

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. mdpi.comexplorationpub.com Inhibitors of HDACs have emerged as important therapeutic agents. The general structure of many HDAC inhibitors consists of three parts: a zinc-binding group (ZBG) that coordinates with the zinc ion in the enzyme's active site, a linker, and a "cap" group that interacts with the surface of the enzyme. explorationpub.com The acridine moiety can serve as a bulky, aromatic cap group. nih.gov Acridine-based HDAC inhibitors have been designed to incorporate the HDAC inhibitor core into the acridine scaffold, resulting in compounds that can exhibit potent and selective inhibitory activity against certain HDAC isoforms, such as HDAC6. nih.gov

Protein-Ligand Binding Mechanisms

Understanding the physical principles that govern the interaction between a ligand like this compound and its protein target is fundamental to elucidating its biological activity.

Exploration of Binding Models (Lock-and-Key, Induced Fit, Conformational Selection)

The process of a ligand binding to a protein can be conceptualized through several models:

Lock-and-Key Model: Proposed by Emil Fischer, this is the earliest model. It envisions both the protein's binding site (the lock) and the ligand (the key) as rigid structures with perfectly complementary shapes. researchgate.netresearchgate.net Binding occurs when the ligand fits precisely into the pre-formed active site.

Induced Fit Model: This model, proposed by Daniel Koshland, acknowledges the flexibility of proteins. nih.govddg-pharmfac.net It suggests that the initial binding of a ligand is relatively weak, but this interaction induces a conformational change in the protein. researchgate.net This change optimizes the shape of the binding site, leading to a tighter, more stable complex. ddg-pharmfac.net

Conformational Selection Model: This model posits that a protein does not exist in a single conformation but rather as an ensemble of different, pre-existing conformational states in equilibrium. researchgate.netnih.gov The ligand does not induce a new conformation but instead selectively binds to and stabilizes the specific conformation from this ensemble that has the highest affinity for it. researchgate.net This shifts the conformational equilibrium towards the bound state.

In reality, protein-ligand binding is a dynamic process, and elements of both induced fit and conformational selection often play a role. libretexts.org An initial binding event might occur via conformational selection, followed by minor structural adjustments characteristic of an induced fit to optimize the interaction. researchgate.net

Analysis of Non-Covalent Interactions Governing Protein-Ligand Complexes (e.g., Hydrogen Bonds, π–σ Interactions)

The stability of any protein-ligand complex is determined by the sum of multiple, relatively weak non-covalent interactions. nih.gov For acridine-based ligands, these interactions are critical:

Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. While the core acridine structure is primarily non-polar, substituents containing amine or carbonyl groups can act as hydrogen bond donors or acceptors, forming specific interactions with protein residues. nih.gov

Hydrophobic Interactions: The large, non-polar surface area of the acridine ring system is driven out of the aqueous environment and into the often greasy, hydrophobic pockets of protein binding sites. This is a major driving force for binding.

π-Interactions: The delocalized π-electron system of the aromatic acridine ring is crucial for several types of interactions:

π-π Stacking: Occurs when two aromatic rings stack face-to-face or face-to-edge. This is the primary interaction responsible for DNA intercalation and is also important for binding to aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in protein active sites.

C-H–π Interactions: A weak type of hydrogen bond where a C-H bond acts as the donor and the π-electron cloud of an aromatic ring acts as the acceptor. arturorobertazzi.it

Anion-π Interactions: An interaction between an anion and the electron-poor face of a π-system. arturorobertazzi.it

These varied non-covalent forces collectively dictate the affinity and specificity of this compound and its analogues for their biological targets. nih.govarturorobertazzi.it

Thermodynamic Characterization of Protein Binding (e.g., Isothermal Titration Calorimetry (ITC))

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to obtain a complete thermodynamic profile of a binding interaction in a single experiment. springernature.comnih.gov It directly measures the heat that is either released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing a protein. youtube.comyoutube.com

From the resulting data, several key thermodynamic parameters can be determined:

Binding Affinity (Ka) or Dissociation Constant (Kd): A measure of the strength of the interaction.

Stoichiometry (n): The ratio of ligand molecules to protein molecules in the complex. nih.gov

Enthalpy Change (ΔH): The heat absorbed or released upon binding, reflecting the changes in bonding energies (e.g., hydrogen bonds, van der Waals forces). springernature.com

Entropy Change (ΔS): Calculated from the other parameters, this reflects the change in disorder of the system upon binding, often influenced by the release of ordered water molecules from the binding surfaces (the hydrophobic effect). nih.gov

Gibbs Free Energy Change (ΔG): Also calculated, this is the ultimate measure of binding spontaneity.

By providing this comprehensive data, ITC reveals the driving forces behind the interaction. For example, a binding event might be "enthalpically driven," indicating that favorable bond formation is the dominant factor, or "entropically driven," suggesting that the hydrophobic effect is the primary contributor to the binding affinity. This level of detail is invaluable for understanding the molecular basis of ligand recognition.

Thermodynamic ParameterInformation Provided
Binding Affinity (Ka)Strength of the binding interaction.
Stoichiometry (n)Molar ratio of ligand to protein in the complex.
Enthalpy (ΔH)Heat released or absorbed; reflects bond formation/breakage.
Entropy (ΔS)Change in randomness; often reflects the hydrophobic effect.
Gibbs Free Energy (ΔG)Overall spontaneity of the binding event.

Specific Protein Targets (e.g., Human Serum Albumin (HSA), TDP-43)

Human Serum Albumin (HSA) Interaction

Acridine derivatives are known to interact with human serum albumin (HSA), the most abundant protein in human plasma, which plays a critical role in the transport and disposition of many drugs. Spectrophotometric and fluorescence spectroscopy studies have been employed to characterize these interactions.

One study investigated the interaction of acridine itself with HSA, revealing an equilibrium constant of 1.54 ± 0.20 x 10(5) 1 mol-1 at pH 7.4 and 20°C. researchgate.net This indicates a strong interaction between the acridine core and the protein. Further research on 3,6-diaminoacridine derivatives, such as 3,6-diphenoxycarbonyl aminoacridine and 3,6-diethoxycarbonyl aminoacridine, has elucidated the thermodynamic parameters of these interactions. nih.gov The binding process for these derivatives with HSA was found to be spontaneous, with hydrophobic interactions identified as the predominant stabilizing forces. nih.gov

The binding parameters for the interaction of selected acridine derivatives with HSA are summarized in the table below.

Acridine DerivativeBinding Constant (K) (M⁻¹)Thermodynamic Parameter (ΔG°) (kJ/mol)Predominant Intermolecular Forces
Acridine1.54 x 10⁵Not ReportedNot Specified
3,6-diphenoxycarbonyl aminoacridineNot SpecifiedSpontaneous (ΔG° < 0)Hydrophobic interactions
3,6-diethoxycarbonyl aminoacridineNot SpecifiedSpontaneous (ΔG° < 0)Hydrophobic interactions

TDP-43 Interaction

TAR DNA-binding protein 43 (TDP-43) is a protein implicated in the pathology of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS). The aggregation of TDP-43 is a key hallmark of these conditions. Several studies have explored the potential of acridine derivatives to modulate TDP-43 aggregation.

An acridine-based compound, designated as AIM4, has shown significant efficacy in inhibiting the aggregation of a C-terminal fragment of TDP-43 in vitro. techpedia.inresearchgate.net This inhibition was dose-dependent, with up to 80% reduction in aggregation observed at a 1:10 protein-to-inhibitor molar ratio. techpedia.in Spectroscopic analysis revealed that AIM4 reduces the β-sheet content in TDP-43, a structural feature associated with aggregation. techpedia.in Molecular docking studies suggest that acridine derivatives can bind to the C-terminal domain of TDP-43 through intermolecular hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov Specifically, the aromatic backbone of the acridine scaffold is proposed to engage in π-σ interactions with phenylalanine residues of TDP-43, while side chains can form hydrogen bonds with glycine (B1666218) residues, potentially inhibiting fibrillation. nih.gov Another acridine derivative, AIM4 ([4,5-bis{(N-carboxy methyl imidazolium)methyl}acridine] dibromide), has been reported to significantly reduce TDP-43 amyloid-like aggregation in vitro and in a yeast model. nih.gov

The following table summarizes the observed effects of an acridine derivative on TDP-43 aggregation.

Acridine DerivativeEffect on TDP-43 AggregationMechanism of Action
AIM4Inhibition of aggregation by up to 80%Reduction of β-sheet content; binding to the C-terminal domain
AIM4 ([4,5-bis{(N-carboxy methyl imidazolium)methyl}acridine] dibromide)Reduction of amyloid-like aggregationNot specified

Ribonucleic Acid (RNA) Binding Investigations and Mechanistic Implications

The ability of acridine and its analogues to bind to nucleic acids is a well-established characteristic, with intercalation being a primary mode of interaction with DNA. mdpi.commdpi.com While DNA has been the traditional focus, the interaction of acridines with RNA is also of significant interest.

Acridine derivatives can bind to RNA, and this interaction can have significant biological consequences. For instance, 9-aminoacridine (B1665356) has been shown to bind to RNA in vitro, which is thought to contribute to its inhibitory effects on ribosomal RNA (pre-rRNA) processing. mdpi.com The binding of acridines to RNA can occur through intercalation, where the planar acridine ring inserts itself between the base pairs of the RNA duplex. mdpi.com This intercalation is stabilized by van der Waals forces and can be supplemented by ionic interactions between the acridine molecule and the phosphate backbone of the RNA. mdpi.com

The structural features of acridine derivatives can influence their RNA binding affinity and specificity. For example, in a study of neomycin-acridine conjugates, the length of the linker connecting the aminoglycoside (neomycin) to the acridine moiety was found to be a critical determinant of binding specificity for the HIV-1 Rev response element (RRE) RNA. researchgate.net A shorter linker length resulted in optimal RRE specificity. researchgate.net This highlights that modifications to the core acridine structure can be used to tune the RNA binding properties of these molecules.

The primary mechanism of action for the inhibition of RNA synthesis by some acridine derivatives is related to the inhibition of RNA polymerase binding to the DNA template. nih.gov While this is an indirect effect on RNA, it underscores the multifaceted ways in which acridines can influence RNA-related processes.

Design and Development of 9 Iodomethyl Acridine Based Advanced Materials and Probes

Role in Fluorescent Dye Development and Optoelectronic Materials

The rigid, planar structure and extended π-conjugated system of the acridine (B1665455) core endow it with inherent fluorescent properties. The strategic functionalization of this core, particularly at the 9-position, allows for the fine-tuning of its photophysical characteristics, leading to the development of novel fluorescent dyes and materials for optoelectronic applications. 9-(Iodomethyl)acridine serves as a key intermediate in the synthesis of these advanced materials, with its iodomethyl group providing a reactive handle for the introduction of various functionalities.

Strategies for Enhanced Fluorescence (e.g., Aggregation-Induced Emission)

A significant challenge in the development of fluorescent materials is the phenomenon of aggregation-caused quenching (ACQ), where the fluorescence intensity of a dye decreases at high concentrations or in the solid state. To overcome this limitation, the concept of aggregation-induced emission (AIE) has emerged as a powerful strategy. magtech.com.cnacs.org AIE-active molecules are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation. magtech.com.cnacs.org This phenomenon is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. biomart.cn

While direct studies on this compound as an AIE-active material are not extensively documented, its structural features suggest its potential as a building block for designing AIEgens. The acridine core can be functionalized with propeller-shaped moieties, a common structural motif in AIE-active molecules, via the reactive iodomethyl group. By attaching rotors such as tetraphenylethene (TPE) or other sterically hindered groups, it is conceivable to synthesize this compound derivatives that exhibit AIE characteristics. The synthesis of such materials would involve nucleophilic substitution reactions where the iodide of this compound is displaced by a suitable AIE-active fragment. The resulting materials could have applications in various fields, including bioimaging and materials science, where strong solid-state emission is desirable. nih.govnih.govrsc.orgrsc.org

Application in Materials Science and Engineering

The unique optical and electronic properties of acridine derivatives make them attractive candidates for applications in materials science and engineering, particularly in the field of optoelectronics. Acridine-based compounds have been investigated for their use in organic light-emitting diodes (OLEDs) as emitters, hosts, or charge-transporting materials. nih.goviupac.orgyoutube.comossila.comyoutube.com The high thermal stability and tunable electronic properties of the acridine scaffold are advantageous for these applications.

This compound can serve as a versatile starting material for the synthesis of novel organic semiconductors. The iodomethyl group can be used to introduce various substituents that can influence the material's charge-transport properties, emission color, and device performance. For instance, coupling this compound with hole-transporting or electron-transporting moieties could lead to the development of bipolar materials with improved charge balance in OLEDs. Furthermore, the incorporation of this compound into polymeric structures can lead to the formation of functional polymers with interesting optical and electronic properties for applications in flexible electronics and sensors.

Bioconjugation Strategies Utilizing the Iodomethyl Moiety

The ability to attach fluorescent labels to biomolecules with high specificity is crucial for understanding their function and localization within cells. The reactive iodomethyl group of this compound makes it an excellent candidate for bioconjugation, allowing for the covalent attachment of the fluorescent acridine core to proteins, nucleic acids, and other biomolecules.

Site-Specific Labeling Techniques for Biomolecules

The iodomethyl group is a potent electrophile that can readily react with nucleophilic residues in biomolecules, such as the thiol group of cysteine residues in proteins. nih.govnih.govnih.gov This reactivity enables the site-specific labeling of proteins, a powerful tool for studying protein structure, function, and dynamics. By introducing a cysteine mutation at a specific site in a protein of interest, it is possible to selectively label that position with a this compound-derived probe. biomart.cn

This strategy is analogous to the widely used iodoacetamide-based probes for cysteine labeling. nih.govnih.gov The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom of the cysteine thiol attacks the methylene (B1212753) carbon of the iodomethyl group, displacing the iodide and forming a stable thioether linkage. The specificity of this reaction allows for the precise attachment of the acridine fluorophore to a predetermined location on the protein, minimizing perturbations to the protein's native structure and function.

Labeling StrategyTarget BiomoleculeReactive GroupLinkage Formed
Cysteine LabelingProteins-CH₂IThioether
Thiolated Nucleic AcidsDNA/RNA-CH₂IThioether

Development of Chemical Tools for Biological Research

Beyond simple labeling, this compound can serve as a scaffold for the development of more complex chemical tools for biological research. nih.gov By combining the fluorescent properties of the acridine core with other functional moieties, it is possible to create probes that can report on specific biological events or environments. For example, the iodomethyl group can be used to attach the acridine fluorophore to a recognition element, such as a small molecule ligand or a peptide, that can target a specific protein or cellular structure.

Furthermore, the acridine core itself can act as a sensor for its local environment. The fluorescence of acridine derivatives is often sensitive to factors such as polarity, viscosity, and the presence of metal ions. researchgate.netnih.govmdpi.commdpi.comrsc.org By designing and synthesizing derivatives of this compound with appropriate functionalities, it is possible to create probes that can sense and report on these parameters within living cells.

Development of Fluorescent Probes for Cellular and Molecular Research

The ability of acridine derivatives to fluoresce, combined with their capacity to interact with biomolecules, has led to their widespread use as fluorescent probes in cellular and molecular biology. mdpi.com this compound provides a convenient starting point for the synthesis of a diverse range of fluorescent probes for imaging and sensing applications.

The reactive iodomethyl group allows for the facile introduction of various functional groups that can modulate the probe's properties, such as its cell permeability, subcellular localization, and sensitivity to specific analytes. For instance, the introduction of charged groups can influence the probe's ability to cross cell membranes, while the incorporation of specific binding moieties can direct the probe to particular organelles or biomolecules.

Acridine-based probes have been developed for a wide array of applications, including the imaging of cellular structures, the sensing of metal ions, and the detection of nucleic acids. nih.govaatbio.com For example, acridine derivatives have been designed to selectively bind to and report on the presence of biologically important metal ions such as Fe³⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺. researchgate.netnih.govrsc.org The development of such probes often involves the incorporation of a chelating group that can selectively bind to the target metal ion, leading to a change in the fluorescence properties of the acridine core.

The synthesis of these probes from this compound would typically involve a nucleophilic substitution reaction, where the iodomethyl group is reacted with a nucleophile containing the desired functional moiety. This synthetic versatility allows for the creation of a large library of acridine-based probes with diverse properties and applications.

Probe TypeTarget Analyte/ApplicationDesign Strategy
Metal Ion SensorFe³⁺, Ni²⁺, Cu²⁺, etc.Incorporation of a metal-chelating group
Cellular Imaging ProbeSpecific organelles or biomoleculesIntroduction of targeting moieties
Nucleic Acid ProbeDNA/RNADesigned to intercalate or bind to nucleic acids

Design Principles for Selective Sensing Applications (e.g., Ion Detection)

The development of fluorescent chemosensors for the selective detection of ions is a critical area of research with implications for environmental monitoring and biological systems. Acridine derivatives are excellent candidates for the fluorophore component of such sensors due to their high fluorescence quantum yields and sensitivity to the local chemical environment. The primary design principle for an acridine-based sensor follows a "fluorophore-spacer-receptor" model.

The design involves covalently linking a specific ion receptor (or ligand) to the acridine fluorophore. The interaction between the target ion and the receptor moiety modulates the photophysical properties of the acridine core, leading to a detectable change in fluorescence intensity or wavelength. A common mechanism for this modulation is Photoinduced Electron Transfer (PET). In the absence of the target ion, the receptor can donate an electron to the excited fluorophore, quenching its fluorescence ("off" state). Upon binding the ion, the electron-donating ability of the receptor is suppressed, the PET process is inhibited, and fluorescence is restored ("on" state). rsc.org

This compound is an ideal starting material for synthesizing these sensors. The highly reactive carbon-iodine bond allows for the straightforward introduction of various nitrogen- or sulfur-containing ligands at the 9-position via nucleophilic substitution. This enables the systematic tuning of the sensor's selectivity for different ions. For example, attaching polyamine chains can create receptors for transition metal ions like Cu²⁺, Ni²⁺, or Zn²⁺, while other functional groups can target anions like hypochlorite. rsc.orgnih.govnih.gov The choice of receptor is paramount in dictating the sensor's selectivity and sensitivity. Research has demonstrated the development of acridine-based sensors with high selectivity for ions such as Fe³⁺, Ni²⁺, Cd²⁺, and Zn²⁺. rsc.orgnih.govresearchgate.net

Table 1: Performance of Various Acridine-Based Fluorescent Ion Sensors

Sensor Derivative Target Ion Sensing Mechanism Detection Limit (μM) Ref.
L1 Fe³⁺ Fluorescence quenching 4.13 nih.gov
L2 Ni²⁺ Fluorescence quenching 1.52 nih.gov
BK ClO⁻ Fluorescence quenching 7.65 nih.govmdpi.com
ACC Cu²⁺ Fluorescence quenching 0.12 rsc.org
BHIA Cd²⁺ Fluorescence enhancement 0.13 researchgate.net

Application in Histochemical Analysis and Biological Imaging

Acridine-based compounds have long been employed as fluorescent stains in histology and cell biology. The planar structure of the acridine ring allows it to intercalate between the base pairs of DNA, a property that forms the basis of its use in nuclear staining. The most well-known derivative for this purpose is Acridine Orange (AO). nih.gov

AO exhibits metachromatic properties, meaning it fluoresces at different wavelengths depending on its local concentration and the nature of the biomolecules it binds to. nih.gov When AO intercalates into the double-stranded DNA helix, it is spatially constrained and emits green fluorescence (≈525 nm). nih.gov However, it can also bind to single-stranded nucleic acids (RNA) or accumulate in acidic organelles like lysosomes. In these environments, the dye molecules aggregate, leading to a shift in emission to the orange-red spectrum (≈650 nm). nih.govlogosbio.com This differential staining capability allows researchers to distinguish the nucleus from the cytoplasm and lysosomes within the same cell using fluorescence microscopy, and even to differentiate between live and dead cells. nih.govnih.govlogosbio.com Live cells with intact membranes will show a green nucleus and faint red cytoplasm, whereas nonviable cells, whose membranes are compromised, will stain bright orange-red. logosbio.com

The development of novel acridone-based probes, which are structurally related to the acridine core, has further expanded the toolkit for biological imaging. These probes can be designed to be sensitive to microenvironmental parameters like polarity. mdpi.comrsc.org For instance, certain acridone (B373769) derivatives exhibit Twisted Intramolecular Charge Transfer (TICT) properties, where their fluorescence is highly dependent on solvent polarity, making them useful for imaging lipid droplets and other cellular compartments. mdpi.comrsc.org

Table 2: Fluorescence Characteristics of Acridine Orange in Cellular Environments

Cellular Target Binding Mode Excitation Max (nm) Emission Max (nm) Observed Color
Double-stranded DNA Intercalation (Monomeric) ~502 ~525 Green
Single-stranded RNA / ssDNA Electrostatic Stacking (Aggregated) ~460 ~650 Red-Orange
Acidic Vesicles (e.g., Lysosomes) Protonation & Aggregation ~460 ~650 Red-Orange

Investigation of Radiolabeled Acridine Derivatives for Research Imaging

The inherent biological activity of acridine derivatives, particularly their affinity for DNA and specific cellular components, makes them attractive scaffolds for the development of radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govnih.gov The choice of radionuclide is critical and depends on the imaging modality and the biological process being studied. For SPECT, iodine-123 (¹²³I) and iodine-125 (B85253) (¹²⁵I) are commonly used, while for PET, the positron-emitter iodine-124 (¹²⁴I) is an option. nih.govbohrium.com

This compound is an exceptionally well-suited platform for developing such radiotracers. The iodine atom in its structure can be replaced with a radioactive isotope of iodine during synthesis, directly incorporating the radiolabel into the molecule. This provides a direct route to radioiodinated acridine probes.

Research into radiolabeled acridines has led to the development of specific agents for targeted applications. For example, radioiodinated acridine derivatives have been synthesized and evaluated for their ability to target melanin (B1238610) in melanoma tumors. nih.gov Two such compounds, [¹²⁵I]ICF01035 and [¹²⁵I]ICF01040, were investigated for their potential in melanoma radionuclide therapy, demonstrating that targeting melanosomes or acidic vesicles within tumor cells is a viable strategy. nih.gov The development of such targeted radiotracers involves synthesizing and evaluating a library of potential compounds to find those with the optimal combination of target affinity, specificity, and pharmacokinetic properties. nih.gov While these specific examples may not be direct derivatives of this compound, they underscore the principle and potential of using the acridine core for creating targeted radiopharmaceuticals, a process for which this compound is a prime precursor.

Table 3: Properties of Iodine Radioisotopes for Research Imaging

Isotope Half-life Emission Type Primary Photon Energy (keV) Imaging Modality
Iodine-123 (¹²³I) 13.2 hours Gamma 159 SPECT
Iodine-124 (¹²⁴I) 4.2 days Positron (β⁺), Gamma 511 (from β⁺) PET
Iodine-125 (¹²⁵I) 59.4 days Gamma 35 SPECT / Autoradiography
Iodine-131 (¹³¹I) 8.0 days Beta (β⁻), Gamma 364 SPECT / Therapy

Computational Chemistry and Theoretical Modeling of 9 Iodomethyl Acridine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

There is no available research detailing the application of ab initio, semi-empirical (e.g., AM1), or Density Functional Theory (DFT) methods to specifically calculate the molecular and electronic properties of 9-(Iodomethyl)acridine. Such studies would be invaluable for understanding its electronic distribution, frontier molecular orbitals (HOMO-LUMO), and reactivity profile, but this research has not been published.

Molecular Dynamics Simulations and Docking Studies

Similarly, the scientific literature lacks reports on molecular dynamics simulations or docking studies involving this compound. Consequently, there is no data on:

The simulation of its complexes with DNA.

The simulation of its complexes with proteins.

Conformational analysis or the calculation of its binding energies with any biological targets.

While extensive research exists for other 9-substituted acridines, the strict focus on this compound as per the user's request means that, due to the lack of specific data, a detailed scientific article on its computational and theoretical modeling cannot be constructed at this time. The exploration of this specific compound's properties through computational methods represents a potential area for future research.

Structure-Activity Relationship (SAR) Analysis from a Theoretical Perspective

Theoretical Structure-Activity Relationship (SAR) analysis for this compound and its derivatives involves the use of computational techniques to build a correlation between the physicochemical properties of the molecules and their biological activities. This approach is fundamental to understanding how structural modifications can influence the therapeutic potential of this class of compounds.

Correlation of Electronic and Steric Factors with Molecular Interactions

The biological activity of acridine (B1665455) derivatives is often linked to their ability to intercalate into DNA or inhibit enzymes like topoisomerases. mdpi.com Computational studies on various 9-substituted acridines have demonstrated that both electronic and steric factors of the substituent at the 9-position play a critical role in these molecular interactions. mdpi.com

Electronic Factors: The introduction of the iodomethyl group at the 9-position of the acridine nucleus significantly influences the electronic distribution of the molecule. The electronegative iodine atom, combined with the methylene (B1212753) spacer, exerts an electron-withdrawing inductive effect. This can alter the charge distribution across the acridine ring system, which is crucial for its interaction with biological macromolecules. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to compute molecular electrostatic potential (MEP) maps. These maps visualize the electron density around the molecule, highlighting regions that are electron-rich (negatively charged) or electron-poor (positively charged). For this compound, the MEP would likely show a region of positive potential around the acridine core, favorable for interaction with negatively charged phosphate (B84403) groups of DNA, and a modified potential around the 9-substituent.

Steric Factors: The size and shape of the 9-substituent are critical determinants of how the acridine molecule fits into a biological target, such as the space between DNA base pairs or the active site of an enzyme. nih.gov The iodomethyl group is relatively bulky, and its conformation can either facilitate or hinder effective binding. Molecular docking simulations are a key tool to investigate these steric effects. mdpi.com By modeling the interaction of this compound with a target protein or DNA, researchers can predict the preferred binding orientation and estimate the binding affinity. The bulkiness of the substituent may necessitate specific conformational adjustments for optimal interaction. nih.gov

The interplay between these electronic and steric properties is complex. For instance, while a bulky substituent might provide additional van der Waals interactions, it could also introduce steric hindrance that prevents optimal alignment for intercalation or enzyme inhibition. nih.gov

Predictive Modeling for Rational Derivative Design

A primary goal of computational chemistry in drug discovery is the development of predictive models that can guide the rational design of new derivatives with improved activity. nih.gov For this compound, this involves establishing a quantitative structure-activity relationship (QSAR).

QSAR models are mathematical equations that correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors. These descriptors quantify various electronic, steric, and hydrophobic properties. For a series of this compound analogs, one could systematically modify the structure—for example, by replacing the iodine with other halogens, or by altering the length of the alkyl chain—and calculate relevant descriptors for each new molecule.

Table 1: Hypothetical QSAR Data for this compound Derivatives

DerivativeSubstituent (R) in 9-(R-methyl)acridineLogP (Hydrophobicity)Dipole Moment (Debye)Steric Hindrance (Å)Predicted IC50 (µM)
1-I3.82.52.151.2
2-Br3.52.81.952.5
3-Cl3.33.11.804.1
4-F3.13.51.407.8
5-OH2.94.21.5010.3

This interactive table presents hypothetical data to illustrate the principles of QSAR. By analyzing such data, a predictive model could be built. For instance, the model might reveal that a certain combination of hydrophobicity and steric bulk at the 9-position is optimal for activity.

Based on these predictive models, new derivatives can be designed in silico before any synthetic work is undertaken. For example, if the model suggests that increasing the electrophilicity of the methylene carbon would enhance activity, derivatives with different electron-withdrawing groups could be computationally evaluated. This predictive modeling approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. nih.gov Molecular dynamics simulations can further refine these predictions by showing how the designed ligands interact with their target over time, providing insights into the stability of the binding complex. nih.gov

Future Directions and Emerging Research Avenues for 9 Iodomethyl Acridine

Exploration of Novel and Efficient Synthetic Methodologies

The development of novel and efficient synthetic routes to 9-(Iodomethyl)acridine is a cornerstone for advancing its research and applications. While classical methods for the synthesis of the acridine (B1665455) core, such as the Bernthsen acridine synthesis involving the condensation of diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride, are well-established, direct and high-yielding methods for the introduction of the iodomethyl group are less common. rsc.orgpharmaguideline.com

Future research will likely focus on multi-component, one-pot reactions that can construct the functionalized acridine skeleton with high atom economy and reduced environmental impact. rsc.org Microwave-assisted organic synthesis, for instance, has been shown to significantly shorten reaction times and improve yields for the synthesis of some acridine derivatives and could be a promising avenue for the preparation of this compound precursors.

A particularly promising and efficient strategy for the synthesis of this compound involves a two-step process starting from a more readily available precursor. The synthesis of 9-(chloromethyl)acridine (B13035616) or 9-(bromomethyl)acridine (B74509) can be achieved through established protocols. Subsequently, a halide exchange reaction, such as the Finkelstein reaction, can be employed to convert the chloro or bromo derivative to the desired this compound. wikipedia.orgorganic-chemistry.orgprezi.com This reaction is typically driven to completion by the use of an alkali metal iodide, like sodium iodide, in a solvent such as acetone, where the resulting sodium chloride or bromide is insoluble and precipitates out of the solution. wikipedia.orgorganic-chemistry.org The optimization of this two-step sequence, focusing on reaction conditions and purification methods, represents a key area for future synthetic methodology development.

Deeper Understanding of Intricate Biomolecular Recognition Mechanisms at the Atomic Level

Acridine derivatives are renowned for their ability to interact with biomolecules, most notably through intercalation into the DNA double helix. nih.govnih.gov This interaction is a cornerstone of their biological activity, including their application as anticancer agents. nih.govnih.gov Future research on this compound will necessitate a move beyond general binding studies to a more profound, atomic-level understanding of its recognition mechanisms with various biological targets.

The primary mode of interaction for many acridine derivatives is DNA intercalation, where the planar acridine ring stacks between the base pairs of the DNA. rsc.org This binding is often studied using a combination of spectroscopic techniques such as UV-Vis, fluorescence, and circular dichroism (CD) spectroscopy, which can provide information on the binding affinity and conformational changes in the DNA upon ligand binding. rsc.orgnih.gov For instance, a red shift and hypochromism in the UV-Vis spectrum, along with an increase in the melting temperature of DNA, are characteristic of an intercalative binding mode. nih.gov

To achieve an atomic-level understanding, high-resolution structural techniques are indispensable. While X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the binding of other small molecules to DNA and proteins, such data for this compound are currently lacking. Future efforts should be directed towards obtaining crystal structures of this compound in complex with DNA oligonucleotides or target proteins. NMR studies, including 1D and 2D experiments, can provide valuable insights into the specific interactions and conformational dynamics of the complex in solution. nih.govnih.gov

In parallel with experimental approaches, computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing biomolecular interactions. nih.govwhiterose.ac.uk Molecular docking can predict the preferred binding mode of this compound to its target, while MD simulations can provide a dynamic view of the complex, revealing the stability of the interaction and the role of individual atoms and solvent molecules over time. nih.govwhiterose.ac.uk These computational studies can guide the design of new derivatives with enhanced binding affinity and selectivity.

Development of Next-Generation Molecular Probes and Advanced Functional Materials

The unique photophysical properties of the acridine chromophore, characterized by strong absorption and fluorescence, make it an excellent scaffold for the development of molecular probes. whiterose.ac.ukbme.hu The presence of the reactive iodomethyl group in this compound provides a convenient handle for its covalent attachment to a wide range of molecules, including biomolecules and synthetic polymers, paving the way for the creation of next-generation molecular probes and advanced functional materials.

Future research in this area will likely focus on designing and synthesizing novel fluorescent probes for biological imaging and sensing. By conjugating this compound to specific targeting moieties, such as peptides or antibodies, probes can be developed that selectively label and visualize specific cellular components or biomarkers. The "light-up" properties of some acridine derivatives, where fluorescence is enhanced upon binding to a target, are particularly advantageous for reducing background noise in imaging applications. bme.hu

In the realm of materials science, this compound can serve as a key building block for the creation of functional polymers with tailored optical and electronic properties. mdpi.com By incorporating the acridine moiety into a polymer backbone, materials with applications in organic light-emitting diodes (OLEDs), sensors, and photocatalysis can be developed. The ability to post-functionalize polymers with this compound via the reactive iodomethyl group offers a modular approach to tuning the material's properties for specific applications.

Integration of Multidisciplinary Approaches in Acridine-Based Chemical Research

The future of chemical research, particularly in the development of complex molecules like this compound, lies in the seamless integration of multiple scientific disciplines. A multidisciplinary approach that combines synthetic chemistry, molecular biology, spectroscopy, and computational modeling is essential to unlock the full potential of this versatile compound.

A powerful strategy involves the use of quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of a series of compounds with their biological activity. ijpsonline.com By synthesizing a library of this compound derivatives with systematic variations in their structure and evaluating their biological effects, predictive QSAR models can be developed. These models, often employing computational descriptors of molecular properties, can guide the rational design of new compounds with improved efficacy and reduced toxicity. nih.gov

Q & A

(Basic) What are the key considerations for synthesizing 9-(Iodomethyl)acridine, and which characterization methods confirm its purity?

Answer:
Synthesis typically involves nucleophilic substitution of acridine derivatives with iodomethane under controlled conditions. Critical parameters include:

  • Reaction solvent : Use anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to avoid hydrolysis of the iodomethyl group.
  • Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to separate unreacted precursors.
    Characterization :
  • ¹H/¹³C NMR : Confirm substitution at the 9-position via shifts in aromatic protons (δ 8.2–8.6 ppm) and methylene iodine (δ 4.1–4.3 ppm) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 360 nm) to assess purity (>95%) .
  • Mass spectrometry : Validate molecular weight (MW = 323.1 g/mol) via ESI-MS .

(Basic) How should researchers safely handle this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential mutagenicity (inferred from acridine analogs) .
  • Ventilation : Use fume hoods for synthesis and handling to prevent inhalation of volatile byproducts.
  • First aid :
    • Skin contact : Wash immediately with soap and water; seek medical evaluation for prolonged exposure .
    • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent photodegradation and iodine loss .

(Advanced) How can researchers design experiments to evaluate the DNA intercalation efficiency of this compound?

Answer:
Experimental Design :

Model systems : Use plasmid DNA (e.g., pBR322) or synthetic oligonucleotides with known binding sites .

Intercalation assays :

  • Fluorescence quenching : Monitor changes in ethidium bromide fluorescence upon competitive binding .
  • Circular dichroism (CD) : Track spectral shifts in DNA’s CD profile to confirm structural distortion .

Controls : Include acridine orange (positive control) and unmodified acridine (negative control) .
Data Analysis :

  • Calculate binding constants (Kb) via Scatchard plots or isothermal titration calorimetry (ITC).
  • Validate intercalation via molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity to B-DNA .

(Advanced) How should contradictions in reported intercalation efficiency data be resolved?

Answer:
Common sources of discrepancies :

  • Sample purity : Impurities (>5%) can skew fluorescence or CD results. Re-characterize batches via HPLC .
  • Buffer conditions : Ionic strength (e.g., Na<sup>+</sup> concentration) affects binding; standardize to 150 mM NaCl .
  • DNA conformation : Supercoiled vs. linear DNA may exhibit varying binding kinetics. Use consistent DNA topologies .
    Resolution strategies :

Reproducibility checks : Repeat experiments across independent labs with shared protocols.

Cross-validation : Combine fluorescence assays with atomic force microscopy (AFM) to visualize DNA structural changes .

Meta-analysis : Compare data with structurally similar acridine derivatives (e.g., 9-aminoacridine) to identify trends .

(Advanced) What are best practices for integrating this compound into cytotoxicity assays, such as in cancer cell studies?

Answer:
Methodology :

Cell lines : Use MCF-7 (breast cancer) or HeLa cells with matched negative controls (e.g., non-tumorigenic HEK293) .

Dose-response curves : Test concentrations from 1 nM to 100 µM over 24–72 hours to determine IC50.

Viability assays :

  • Acridine orange/propidium iodide (AO/PI) dual staining : Differentiate live/dead cells via fluorescence microscopy .
  • MTT assay : Measure mitochondrial activity reduction; normalize to vehicle-treated cells.
    Data interpretation :

  • Confounders : Account for autofluorescence of this compound by including unstained controls.
  • Mechanistic studies : Follow up with flow cytometry to assess apoptosis (Annexin V staining) or cell cycle arrest .

(Basic) What spectroscopic techniques are optimal for tracking this compound in biological matrices?

Answer:

  • UV-Vis spectroscopy : Monitor λmax at 365 nm in PBS or cell lysate .
  • Fluorescence detection : Excitation at 350 nm, emission at 460 nm (adjust for matrix quenching using standard addition) .
  • LC-MS/MS : Quantify trace amounts (ng/mL) in serum using MRM transitions (m/z 323→127 for iodine fragment) .

(Advanced) How can researchers optimize the stability of this compound in aqueous solutions for in vitro studies?

Answer:

  • Solubility enhancers : Use cyclodextrins (e.g., β-CD at 10 mM) or DMSO (<1% v/v) to prevent aggregation .
  • pH control : Maintain pH 7.0–7.4 with phosphate buffers; acidic conditions accelerate iodine hydrolysis .
  • Light protection : Store solutions in amber vials and conduct experiments under low-light conditions to prevent photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.